N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C29H34F3N3O6 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of INCB3344 is the C-C chemokine receptor type 2 (CCR2) . CCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in several inflammatory and autoimmune diseases .
Mode of Action
INCB3344 is a potent and selective antagonist of CCR2 . It inhibits the binding of CCL2 (a chemokine ligand) to CCR2 with nanomolar potency . This inhibition leads to a decrease in CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis .
Biochemical Pathways
The CCL2/CCR2 axis is involved in the activation and recruitment of monocytes/macrophages, which play a key role in the inflammatory response . By inhibiting CCR2, INCB3344 disrupts this pathway, leading to a reduction in macrophage influx and subsequent inflammation .
Pharmacokinetics
INCB3344 has good oral bioavailability and systemic exposure in rodents, allowing for in vivo pharmacological studies . The pharmacokinetic profile of INCB3344, combined with its in vitro chemotaxis inhibitory potency and free fraction in plasma, allows for the design of dosing regimens targeting different levels of CCR2 inhibition .
Result of Action
The inhibition of CCR2 by INCB3344 leads to a substantial reduction in tissue inflammation . This is evidenced by a decrease in macrophage influx in a mouse model of delayed-type hypersensitivity . Furthermore, therapeutic dosing of INCB3344 significantly reduces disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .
Action Environment
The efficacy of INCB3344 can be influenced by environmental factors. For instance, in a study on atherosclerosis in mice, INCB3344 showed in vivo efficacy when administered orally, reducing disease progression . This suggests that the drug’s action, efficacy, and stability can be influenced by factors such as the route of administration and the specific disease environment .
Biological Activity
The compound N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a complex organic molecule with potential biological applications. Its structural components suggest it may interact with various biological targets, particularly in the central nervous system (CNS). This article focuses on its biological activity, synthesis, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C29H34F3N3O6 |
Molecular Weight | 577.592 g/mol |
IUPAC Name | This compound |
CAS Number | 709018-37-1 |
Purity | ≥ 95% |
Structural Analysis
The compound features several notable functional groups:
- A trifluoromethyl group , which increases lipophilicity and may enhance membrane permeability.
- A benzo[d][1,3]dioxole moiety , often associated with biological activity, particularly in CNS-related pathways.
- A pyrrolidine ring , which can facilitate interactions with various receptors.
Preliminary studies suggest that this compound may act as a ligand for GABA receptors, particularly the GABAA subtype. Compounds that modulate GABAergic activity are of significant interest for their potential use in treating anxiety, seizures, and other CNS disorders. The structural similarities to known benzodiazepines indicate that it may exhibit anxiolytic or sedative effects.
Research Findings
- Affinity Studies : In vitro binding assays have shown that compounds with similar structures exhibit high affinity for benzodiazepine receptors. For instance, a related compound demonstrated a Ki value of 0.44 nM for the BZD receptor, indicating strong binding potential .
- Pharmacological Testing : Animal models have been employed to assess the hypnotic and anticonvulsant properties of structurally analogous compounds. These tests often utilize pentylenetetrazol (PTZ) and maximal electroshock (MES) methods to evaluate efficacy .
- Case Studies : A study on oxadiazole derivatives indicated that modifications in the structure could lead to enhanced biological activity. Similar strategies could be applied to optimize the pharmacological profile of this compound .
Toxicity and Safety
While specific toxicity data for this compound is limited, related compounds have undergone extensive safety evaluations. It is crucial to assess any new candidate's safety profile through standardized toxicological studies before clinical application.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : The initial step often includes the formation of the pyrrolidine derivative through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of Functional Groups : Subsequent steps involve introducing the benzo[d][1,3]dioxole and trifluoromethyl groups through electrophilic aromatic substitution or similar reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the various functional groups together .
Properties
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 |
Source
|
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 |
Source
|
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.